Cas no 944906-71-2 (1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)-)

1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)-
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- Inchi: 1S/C5H7F3N4/c6-5(7,8)4-10-3(1-2-9)11-12-4/h1-2,9H2,(H,10,11,12)
- InChI Key: WPJBXEBBCVHLLN-UHFFFAOYSA-N
- SMILES: N1C(C(F)(F)F)=NC(CCN)=N1
1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91581-1.0g |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine |
944906-71-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-91581-5.0g |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine |
944906-71-2 | 5.0g |
$2152.0 | 2023-02-11 | ||
Enamine | EN300-91581-0.25g |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine |
944906-71-2 | 0.25g |
$683.0 | 2023-02-11 | ||
Enamine | EN300-91581-2.5g |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine |
944906-71-2 | 2.5g |
$1454.0 | 2023-02-11 | ||
Enamine | EN300-91581-10.0g |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine |
944906-71-2 | 10.0g |
$3191.0 | 2023-02-11 | ||
Enamine | EN300-91581-0.05g |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine |
944906-71-2 | 0.05g |
$624.0 | 2023-02-11 | ||
Enamine | EN300-91581-0.5g |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine |
944906-71-2 | 0.5g |
$713.0 | 2023-02-11 | ||
Enamine | EN300-91581-0.1g |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine |
944906-71-2 | 0.1g |
$653.0 | 2023-02-11 |
1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- Related Literature
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
Additional information on 1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)-
1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- (CAS No. 944906-71-2): An Overview of Its Structure, Properties, and Applications in Modern Chemistry
1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- (CAS No. 944906-71-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of triazoles, which are known for their diverse biological activities and potential applications in drug development. The presence of a trifluoromethyl group further enhances its chemical and biological properties, making it an intriguing subject for both academic research and industrial applications.
The structure of 1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- is characterized by a triazole ring system attached to an ethylamine moiety, with a trifluoromethyl group at the 5-position of the triazole ring. This specific arrangement imparts unique electronic and steric properties to the molecule. The triazole ring is known for its high stability and ability to form hydrogen bonds, which are crucial for its biological activity. The trifluoromethyl group, on the other hand, introduces significant electron-withdrawing effects and lipophilicity, which can influence the compound's pharmacokinetic properties.
In terms of physical properties, 1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- is typically a white crystalline solid with a melting point ranging from 130 to 135°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics make it suitable for various chemical reactions and biological assays.
The synthesis of 1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- can be achieved through several routes. One common method involves the reaction of 5-trifluoromethyl-1H-1,2,4-triazole with an appropriate amine derivative under suitable conditions. This reaction typically proceeds via a nucleophilic substitution mechanism and can be optimized to achieve high yields and purity. Recent advancements in synthetic methodologies have also explored the use of catalytic systems and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.
Biological activity studies have revealed that 1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- exhibits a range of interesting properties that make it a valuable candidate for drug discovery. For instance, it has been shown to possess potent antifungal activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of essential metabolic pathways. Additionally, preliminary studies have indicated potential antiviral activity against certain RNA viruses.
In the context of medicinal chemistry, 1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- has been investigated as a lead compound for the development of new therapeutic agents. Its ability to modulate specific biological targets makes it a promising candidate for treating various diseases. For example, recent research has explored its potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. These studies have highlighted the importance of optimizing the structure to enhance selectivity and reduce off-target effects.
Pharmacokinetic studies have provided valuable insights into the behavior of 1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- in biological systems. It has been found to exhibit good oral bioavailability and favorable distribution properties. The presence of the trifluoromethyl group contributes to its lipophilicity, allowing it to cross cell membranes efficiently. However, further optimization may be necessary to improve its metabolic stability and reduce potential toxicity.
From an environmental perspective, the synthesis and use of 1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- must be conducted with due consideration for environmental impact. Green chemistry principles should be applied to minimize waste generation and ensure sustainable production processes. Additionally, proper disposal methods should be followed to prevent environmental contamination.
In conclusion, 1H-1,2,4-Triazole-3-ethanamine, 5-(trifluoromethyl)- (CAS No. 944906-71-2) is a multifaceted compound with significant potential in various areas of chemistry and biology. Its unique structure and properties make it an attractive target for further research and development. As new findings continue to emerge from ongoing studies, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and drug discovery.
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